molecular formula C19H18ClN3O B11416418 1-(4-chlorophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(4-chlorophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11416418
M. Wt: 339.8 g/mol
InChI Key: MLRNTZWHEOVBGG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Substitution Reactions: Introduction of the 4-chlorophenyl group can be achieved through nucleophilic substitution reactions.

    Formation of Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Halogenation, nitration, and other substitution reactions can be performed under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one: Lacks the ethyl group.

    1-(4-chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one: Contains a methyl group instead of an ethyl group.

Uniqueness

1-(4-chlorophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C19H18ClN3O/c1-2-22-17-6-4-3-5-16(17)21-19(22)13-11-18(24)23(12-13)15-9-7-14(20)8-10-15/h3-10,13H,2,11-12H2,1H3

InChI Key

MLRNTZWHEOVBGG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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